![molecular formula C15H16ClN B12300969 trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)
trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride: is a chemical compound that belongs to the class of cyclopropylamines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of α-chloroaldehydes with amines in the presence of zinc homoenolate intermediates . This reaction proceeds with high diastereoselectivity and yields the desired cyclopropylamine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using metal-catalyzed processes. The use of palladium or nickel catalysts can facilitate the formation of cyclopropylamines from various precursors .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups onto the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various cyclopropylamines.
科学的研究の応用
Chemistry: In chemistry, trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for studying ring strain and reactivity .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.
Medicine: In medicine, cyclopropylamines are explored for their potential as therapeutic agents. They may exhibit activity against certain diseases by modulating specific molecular pathways .
Industry: In the industrial sector, the compound can be used in the development of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to its observed effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
- trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
- trans-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Uniqueness: trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is unique due to its biphenyl substituent, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C15H16ClN |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
2-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c16-15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14-15H,10,16H2;1H |
InChIキー |
SJZYFNSAAMLGTN-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

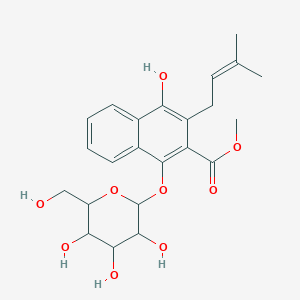
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
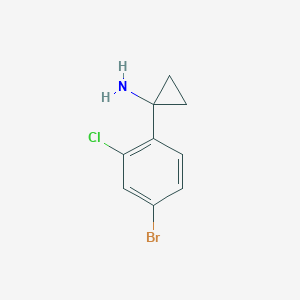
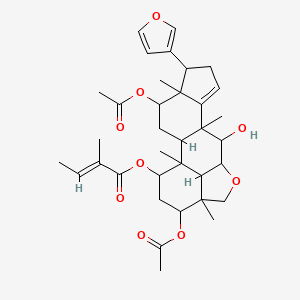
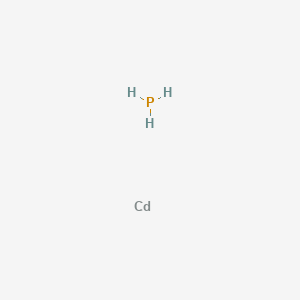
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
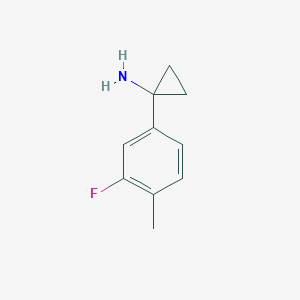
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)

